

A Technical Guide to L-Aspartic Acid β-Benzyl αt-Butyl Ester Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Aspartic acid β -benzyl α -t-butyl ester hydrochloride is a pivotal derivative of L-aspartic acid, engineered for applications in synthetic organic chemistry, particularly in peptide synthesis and pharmaceutical development.[1][2] This compound features two distinct protecting groups: a benzyl ester on the β -carboxyl group and a tert-butyl ester on the α -carboxyl group. This orthogonal protection scheme allows for selective deprotection of either carboxyl group under different conditions, providing essential flexibility in the synthesis of complex peptides and other bioactive molecules.[1] Its hydrochloride salt form enhances stability and handling properties.

This guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its application in solid-phase peptide synthesis (SPPS), and a workflow diagram illustrating its role as a building block in creating custom peptides for research and drug discovery.

Chemical and Physical Properties

The key quantitative data for L-Aspartic acid β -benzyl α -t-butyl ester hydrochloride are summarized in the table below. This information is critical for its proper handling, storage, and application in experimental settings.



Property	Value	Reference(s)
CAS Number	94347-11-2	[3][4]
Molecular Formula	C15H21NO4·HCI	[3]
Molecular Weight	331.83 g/mol	[1][3]
Purity	≥98% (Assay), 99+% (HPLC)	[1][5]
Appearance	White powder	[1]
Melting Point	109 - 119 °C	[1]
Optical Rotation [α]D20	+19 ± 3° (c=2 in Methanol)	[1]
Storage Conditions	0 - 8 °C	[1]

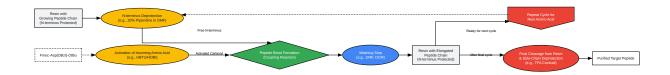
Core Application: Peptide Synthesis

L-Aspartic acid β -benzyl α -t-butyl ester hydrochloride is primarily utilized as a building block in the synthesis of peptides.[1][2] The benzyl and tert-butyl ester groups protect the side-chain and C-terminal carboxyl groups, respectively, preventing unwanted side reactions during peptide bond formation. This allows for the sequential addition of amino acids to construct a specific peptide sequence.

General Workflow for Incorporation in Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the logical workflow for incorporating an N-Fmoc protected version of L-Aspartic acid β -benzyl α -t-butyl ester into a growing peptide chain attached to a solid support resin.





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Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

Protocol: Incorporation of Fmoc-L-Asp(OBzl)-OH in SPPS

While the title compound is L-Aspartic acid β -benzyl α -t-butyl ester hydrochloride, its primary utility in drug development is as a precursor or building block. In modern peptide synthesis, the α -carboxyl group is typically activated in situ. The most common building block used is the N-Fmoc protected version, Fmoc-L-Asp(OBzl)-OH. The following is a representative protocol for its use in automated or manual solid-phase peptide synthesis.

Objective: To incorporate an L-Aspartic acid residue with a benzyl-protected side chain into a growing peptide sequence on a solid support resin.

Materials:

- Fmoc-protected amino acid resin (e.g., Fmoc-Gly-Wang resin)
- Fmoc-L-Asp(OBzl)-OH (the building block derived from the title compound's core structure)
- Deprotection Solution: 20% (v/v) piperidine in dimethylformamide (DMF)



- Activation Reagents:
 - HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
 - HOBt (Hydroxybenzotriazole)
 - DIPEA (N,N-Diisopropylethylamine)
- Solvents: DMF, Dichloromethane (DCM)
- Washing Solvents: DMF, DCM, Isopropanol
- Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Methodology:

- Resin Swelling: The resin is placed in a reaction vessel and swollen in DMF for 30 minutes.
- Fmoc Deprotection:
 - The DMF is drained, and the deprotection solution (20% piperidine in DMF) is added to the resin.
 - The mixture is agitated for 5 minutes, drained, and a fresh aliquot of deprotection solution is added for an additional 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.
 - The resin is then thoroughly washed with DMF (3 times), DCM (3 times), and DMF (3 times) to remove residual piperidine.
- Amino Acid Activation and Coupling:
 - In a separate vessel, Fmoc-L-Asp(OBzl)-OH (4 equivalents relative to resin loading) is dissolved in DMF.
 - HBTU (3.98 eq) and HOBt (4 eq) are added to the amino acid solution.



- DIPEA (8 eq) is added to the mixture to raise the pH and initiate activation. The solution is briefly agitated for 1-2 minutes.
- This activated amino acid solution is immediately added to the reaction vessel containing the deprotected resin.
- The coupling reaction is allowed to proceed for 1-2 hours with constant agitation.
- Washing: The resin is drained and washed thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and by-products.
- Cycle Repetition: Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.
- Final Cleavage and Side-Chain Deprotection:
 - After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, the resin is washed with DCM and dried under vacuum.
 - The cleavage cocktail is added to the resin and agitated for 2-3 hours. This step simultaneously cleaves the peptide from the resin and removes the benzyl (Bzl) protecting group from the aspartic acid side chain, along with other acid-labile side-chain protecting groups.
 - The resin is filtered, and the filtrate (containing the crude peptide) is collected.
 - The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed with ether to remove scavengers.
 - The final peptide is dried and purified, typically by reverse-phase HPLC.

This protocol illustrates the fundamental role of protected aspartic acid derivatives in the controlled, stepwise synthesis of peptides, which are essential components in drug development and biomedical research.[1]



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